7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- 7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-
Brand Name: Vulcanchem
CAS No.: 39908-33-3
VCID: VC21318285
InChI: InChI=1S/C9H9N5O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,4H2,1-2H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC#N
Molecular Formula: C9H9N5O2
Molecular Weight: 219.2 g/mol

7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-

CAS No.: 39908-33-3

Cat. No.: VC21318285

Molecular Formula: C9H9N5O2

Molecular Weight: 219.2 g/mol

* For research use only. Not for human or veterinary use.

7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- - 39908-33-3

Specification

CAS No. 39908-33-3
Molecular Formula C9H9N5O2
Molecular Weight 219.2 g/mol
IUPAC Name 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetonitrile
Standard InChI InChI=1S/C9H9N5O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,4H2,1-2H3
Standard InChI Key JKVAWOOMPGXBKF-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC#N
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC#N

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- is registered in chemical databases with specific identifiers that facilitate its tracking and classification in scientific literature. The compound is also known by its synonym 7-Cyanomethyltheophylline, indicating its relationship to theophylline with a cyanomethyl group at the N7 position .

Table 1: Chemical Identification Parameters

ParameterInformation
Chemical Name7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-
Common Name7-Cyanomethyltheophylline
CAS Registry Number39908-33-3
RTECS NumberUO7454000
Beilstein Reference0255613
Molecular FormulaC₉H₉N₅O₂
Molecular Weight219.23
Compound ClassificationDrug

Structural Features

The compound features a purine scaffold with several distinctive modifications:

  • A cyanomethyl group (-CH₂CN) at the N7 position

  • Methyl substituents at the N1 and N3 positions

  • Carbonyl groups (C=O) at positions 2 and 6

This structure suggests similarity to theophylline (1,3-dimethylxanthine), but with the critical difference of the cyanomethyl group at the N7 position rather than hydrogen. This modification would be expected to significantly alter the compound's physicochemical properties and biological activity compared to theophylline .

Synthesis and Chemical Properties

Chemical Reactivity

Based on its structure, several predictions about chemical reactivity can be made:

  • The nitrile group would be susceptible to hydrolysis under acidic or basic conditions

  • The N7-alkyl bond might undergo cleavage under certain conditions

  • The carbonyl groups could participate in nucleophilic addition reactions

These reactivity patterns would be important considerations in both synthetic approaches and potential metabolic pathways if the compound were considered for biological applications.

Biological and Toxicological Profile

Toxicity Data

Limited toxicological information is available for 7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-. The acute toxicity data indicates an LD50 value of 100 mg/kg in mice when administered intravenously . This moderate toxicity level provides a baseline for safety considerations in any potential research or therapeutic applications.

Table 2: Available Toxicological Data

ParameterDetails
Test TypeLD50 (Lethal dose, 50% kill)
Route of ExposureIntravenous
SpeciesMouse
Dose100 mg/kg
Observed EffectsDetails not reported beyond lethal dose value
ReferencePharmaceutical Chemistry Journal, 23, 849, 1989

Structure-Activity Relationships in N7-Substituted Purines

Significance of N7 Substitution

The N7 position in purines is less commonly substituted compared to N9, making compounds with N7 substitution of particular interest for structure-activity relationship studies. Recent research has demonstrated that N7-substituted purines can exhibit distinct biological activities compared to their N9 counterparts .

The specific effects of N7 substitution include:

  • Altered electronic distribution across the purine ring system

  • Modified hydrogen bonding capabilities

  • Changed three-dimensional presentation of the molecule to potential biological targets

These factors contribute to the unique biological profiles observed for N7-substituted purines compared to their more common N9 isomers.

Comparison with Related Compounds

Other N7-substituted purines have demonstrated various biological activities. For example, research on compounds like 7-(tert-butyl)-6-chloro-7H-purine and related derivatives has explored their synthesis, stability, and potential for further functionalization . These studies provide context for understanding how the cyanomethyl substitution at N7 might influence the properties of 7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-.

The stability of various N7 substituents under different reaction conditions has been investigated, showing that certain N7-substituted purines can undergo further transformations while maintaining the N7 substitution . This suggests potential synthetic versatility for compounds like 7-Cyanomethyltheophylline as well.

Research Applications and Future Directions

Synthetic Chemistry Applications

The development of methods for selective N7 functionalization of purines continues to be an active area of research. Recent advances have included direct N7 regioselective tert-alkylation methods using catalysts like SnCl₄ . These approaches could potentially be adapted for the synthesis of 7-Cyanomethyltheophylline and related derivatives.

Further exploration of the reactivity of the cyanomethyl group could lead to novel transformations and expanded chemical diversity in this series of compounds. For instance, the nitrile group could serve as a precursor for various functional groups including amides, amines, carboxylic acids, and heterocycles.

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